

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B1666266

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from furfural. It serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical industry as a precursor to various active pharmaceutical ingredients (APIs), in the food industry as a flavoring agent and preservative, and in the manufacturing of various chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research, process development, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Furancarboxylic acid**, detailed experimental protocols for their determination, and a visualization of its application in drug synthesis.

Physicochemical Properties

The key physicochemical properties of **2-Furancarboxylic acid** are summarized in the table below, providing a quick reference for researchers. These values represent a compilation of data from various scientific sources.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ O ₃	[1][2][3]
Molecular Weight	112.08 g/mol	[1][2]
Appearance	White to off-white crystalline solid	
Melting Point	130-133 °C	
Boiling Point	230-232 °C	
pKa	3.16 at 25 °C	
Aqueous Solubility	37.1 g/L at 15 °C	
logP (Octanol/Water)	0.64	
Density	1.489 g/cm ³	

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of **2-Furancarboxylic acid** in research and development. The following sections detail the standard experimental methodologies for measuring its key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **2-Furancarboxylic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil like silicone oil or a digital melting point apparatus).

- **Heating:** The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Thiele Tube Method for Solids)

For solids with a defined boiling point, a modified capillary method using a Thiele tube can be employed.

Methodology:

- **Sample Preparation:** A small amount of **2-Furancarboxylic acid** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the molten sample (if necessary, the sample is first melted).
- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid.
- **Heating:** The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
- **Observation:** Heating is continued until a steady stream of bubbles emerges from the capillary tip. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Methodology:

- **Solution Preparation:** A known concentration of **2-Furancarboxylic acid** is dissolved in deionized water.
- **Titration Setup:** A calibrated pH meter with a glass electrode is immersed in the solution, which is continuously stirred.
- **Titration:** A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **Sample Preparation:** An excess amount of **2-Furancarboxylic acid** is added to a known volume of deionized water in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A filtered aliquot of the supernatant is carefully removed, and the concentration of dissolved **2-Furancarboxylic acid** is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration.

Spectroscopic and Chromatographic Analysis Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet):

- **Sample Preparation:** A small amount of dry **2-Furancarboxylic acid** (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.
- **Analysis:** The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (^1H and ^{13}C NMR):

- **Sample Preparation:** A few milligrams of **2-Furancarboxylic acid** are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Analysis:** The NMR tube is placed in the spectrometer, and the ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns provide information for structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

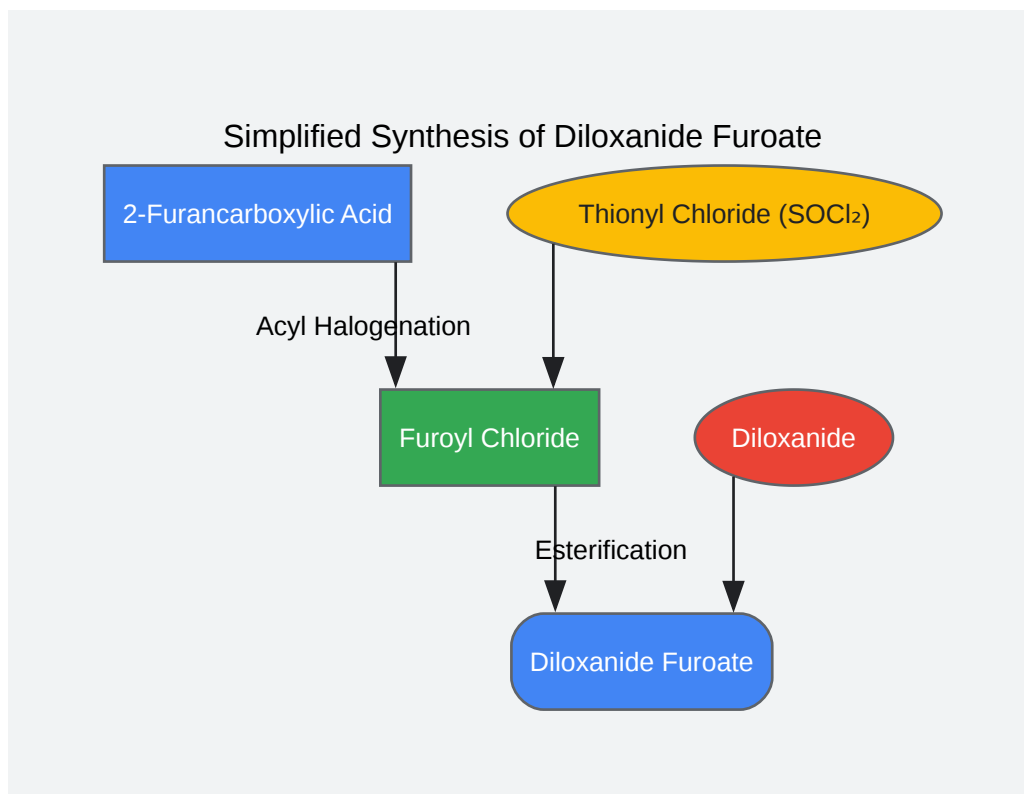
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, derivatization is often required to increase their volatility.

Methodology (with Derivatization):

- Derivatization: **2-Furancarboxylic acid** is converted to a more volatile ester derivative (e.g., a methyl or silyl ester) by reacting it with a suitable derivatizing agent (e.g., diazomethane or BSTFA).
- Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
- Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
- Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound.

Application in Drug Synthesis: A Visualized Pathway

2-Furancarboxylic acid is a key starting material in the synthesis of numerous pharmaceuticals. One such example is the production of the antiprotozoal drug Diloxanide Furoate. The following diagram illustrates a simplified synthetic workflow for this process.



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Caption: Synthetic pathway of Diloxanide Furoate from **2-Furancarboxylic acid**.

This pathway highlights the conversion of **2-Furancarboxylic acid** to its more reactive acid chloride derivative, Furoyl Chloride, which then undergoes esterification with Diloxanide to yield the final drug product. This illustrates the practical utility of **2-Furancarboxylic acid** as a foundational molecule in medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **2-Furancarboxylic acid**, along with standardized protocols for their experimental determination. The inclusion of a visualized synthetic pathway underscores its significance as a building block in drug development. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, facilitating the informed and efficient use of this versatile compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666266#physicochemical-properties-of-2-furancarboxylic-acid]

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